3-Hydroxynonanoic acid

Vue d'ensemble

Description

(+)-3-Hydroxy pelargonic acid, also known as 9:0(3-OH) or tetraethylenepentamine, urea amide, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain (+)-3-Hydroxy pelargonic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, (+)-3-hydroxy pelargonic acid is primarily located in the cytoplasm. Outside of the human body, (+)-3-hydroxy pelargonic acid can be found in milk and milk products. This makes (+)-3-hydroxy pelargonic acid a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Environmental Markers of Endotoxin : 3-Hydroxy acids, including 3-hydroxynonanoic acid, are constituents of the lipid A part of lipopolysaccharides and may serve as chemical markers of endotoxin. This application has implications in occupational and environmental health, as highlighted by Uhlig et al. (2016) in their development of a method for quantitative profiling of these acids in environmental samples using HPLC-MS/MS (Uhlig et al., 2016).

Cytotoxic Activity in Cancer Research : Matysiak et al. (2019) synthesized chiral derivatives of this compound and investigated their cytotoxic effects on cancer cells. They found that some derivatives, particularly hydroxamic acid derived from this compound, exhibited significant cytotoxicity against HeLa cells (Matysiak et al., 2019).

Industrial Biosynthesis : Kang et al. (2020) described a biocatalytic system for the increased production of ω-hydroxynonanoic acid from olive oil. This system is important for the industrial biosynthesis of chemicals derived from ω-hydroxynonanoic acid (Kang et al., 2020).

Gene Expression Control in Biotechnology : Hanko et al. (2017) investigated 3-hydroxypropionic acid-inducible systems from Pseudomonas putida for orthogonal gene expression control in E. coli and Cupriavidus necator, which is relevant in synthetic biology and biotechnology applications (Hanko et al., 2017).

Bioelectrochemical Systems : Kim et al. (2017) studied the anodic electro-fermentation of 3-hydroxypropionic acid from glycerol by recombinant Klebsiella pneumoniae, providing insights into bioconversion processes and biofuel production (Kim et al., 2017).

Biobased Platform Chemicals : Jiang et al. (2009) and Kumar et al. (2013) discussed the biosynthetic pathways and microbial production of 3-hydroxypropionic acid, a platform chemical for synthesizing novel polymers and other derivatives (Jiang et al., 2009); (Kumar et al., 2013).

Photosynthetic Production of Chemicals : Wang et al. (2016) demonstrated the feasibility of photosynthetic production of 3-hydroxypropionic acid directly from CO2 in cyanobacteria (Wang et al., 2016).

Ferroelectric Properties in Materials Science : Nakauchi et al. (1990) explored the mesomorphic and ferroelectric properties of compounds derived from this compound, which is significant in the field of materials science and liquid crystal technology (Nakauchi et al., 1990).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Hydroxynonanoic acid is a nonesterified 3-hydroxy fatty acid It is used in lipid studies and as an internal standard , suggesting that it may interact with lipid-related targets.

Mode of Action

As a 3-hydroxy fatty acid, it likely interacts with its targets through typical fatty acid interactions, which can include binding to proteins, incorporation into cell membranes, or serving as a substrate for enzymatic reactions .

Biochemical Pathways

As a fatty acid, it may be involved in lipid metabolism and other related biochemical pathways .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

As a fatty acid, it may influence cell membrane structure and function, energy storage, and signaling pathways .

Analyse Biochimique

Biochemical Properties

3-Hydroxynonanoic acid plays a crucial role in the metabolism and transformation of medium-chain fatty acids in biological systems. It interacts with several enzymes, including those involved in the β-oxidation pathway. The compound is known to be a substrate for enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which facilitate its conversion into other metabolites. These interactions are essential for the breakdown and utilization of fatty acids, contributing to cellular energy production .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules and transcription factors, thereby modulating gene expression. Additionally, this compound impacts cellular metabolism by serving as a substrate for energy production and influencing the balance of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for enzymes involved in fatty acid metabolism, leading to the production of acetyl-CoA and other intermediates. These intermediates enter the citric acid cycle, contributing to ATP production. Furthermore, this compound can modulate enzyme activity through allosteric interactions, influencing metabolic flux and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and energy production without causing adverse effects. At high doses, this compound can exhibit toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, facilitating its conversion into shorter-chain fatty acids and acetyl-CoA. These metabolic pathways are crucial for the efficient utilization of fatty acids and the maintenance of energy balance within cells .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where it can exert its biochemical effects. The compound’s distribution is essential for its role in metabolic processes and energy production .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and peroxisomes. Its localization is directed by targeting signals and post-translational modifications that guide it to specific organelles. This subcellular localization is critical for its function in fatty acid metabolism and energy production .

Propriétés

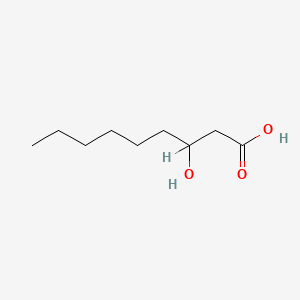

IUPAC Name |

3-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-39-4 | |

| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70955371 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40165-87-5, 33796-87-1, 88930-09-0 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

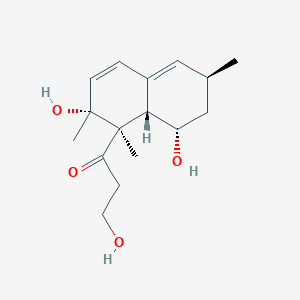

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]sulfanyl-tetrahydropyran-3,4,5-triol](/img/structure/B1202323.png)

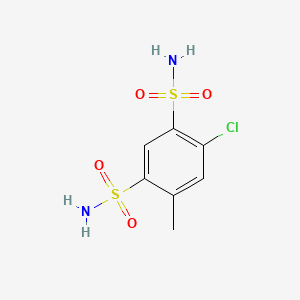

![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)